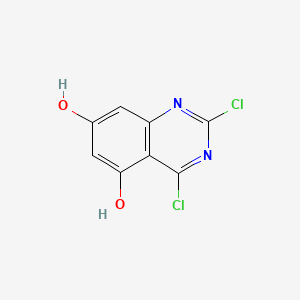
2,4-Dichloroquinazoline-5,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloroquinazoline-5,7-diol is a chemical compound with the molecular formula C8H4Cl2N2O2 and a molecular weight of 231.04 g/mol. It is a useful chemical reagent and is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2,4-dichloroquinazoline-5,7-diol typically involves the reaction of ortho-aminobenzoic acid with potassium cyanate to generate 2,4-quinazoline diones. This intermediate then undergoes a chlorination reaction with a chlorinating agent to produce 2,4-dichloroquinazoline . The reaction conditions include:
Step 1: Ortho-aminobenzoic acid reacts with potassium cyanate in water as a solvent at a temperature range of 20-100°C and pH of 9-12.
Step 2: The 2,4-quinazoline diones are chlorinated using a fatty amine as a solvent
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials makes the process suitable for large-scale production .
化学反应分析
Types of Reactions
2,4-Dichloroquinazoline-5,7-diol undergoes various chemical reactions, including:
Substitution Reactions: It reacts with N-substituted cyclic amines to form 2-amino-4-chloroquinazolines.
Cross-Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions to form substituted quinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include N-substituted cyclic amines, and the reactions are typically carried out at room temperature.
Cross-Coupling Reactions: Reagents such as tert-butylmagnesium chloride and copper(I) iodide as a catalyst in tetrahydrofuran (THF) are used.
Major Products
Substitution Reactions: The major products are 2-amino-4-chloroquinazolines.
Cross-Coupling Reactions: The major products are 4-substituted quinazoline derivatives.
科学研究应用
2,4-Dichloroquinazoline-5,7-diol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing various quinazoline derivatives.
Biology: It has been studied for its potential biological activities, including anti-proliferative effects.
Medicine: Quinazoline derivatives, including this compound, are explored for their potential as anticancer agents.
Industry: It is used in the synthesis of dyes, agricultural chemicals, and other organic compounds.
作用机制
The mechanism of action of 2,4-dichloroquinazoline-5,7-diol involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, leading to the induction of apoptosis in cancer cells . Additionally, it can act as a DNA intercalator, causing structural changes in DNA and inhibiting its function .
相似化合物的比较
Similar Compounds
2,4-Dichloroquinazoline-5,8-diol: Another dichloroquinazoline derivative with similar molecular structure and properties.
Quinazoline-2,4-dione: A related compound with different substitution patterns and biological activities.
[1,2,4]Triazolo[4,3-c]quinazolines: These compounds are designed as DNA intercalators and have shown significant anticancer activities.
Uniqueness
2,4-Dichloroquinazoline-5,7-diol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. Its ability to undergo various substitution and cross-coupling reactions makes it a versatile building block in synthetic chemistry .
属性
分子式 |
C8H4Cl2N2O2 |
|---|---|
分子量 |
231.03 g/mol |
IUPAC 名称 |
2,4-dichloroquinazoline-5,7-diol |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-7-6-4(11-8(10)12-7)1-3(13)2-5(6)14/h1-2,13-14H |
InChI 键 |
FFLMKHSWWJSSMF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1N=C(N=C2Cl)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


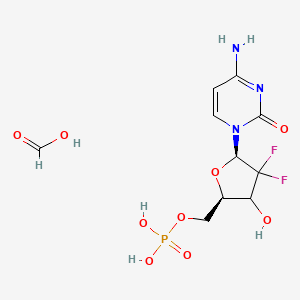

![7|A-Acetyloxy-7|A-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one](/img/structure/B13862889.png)
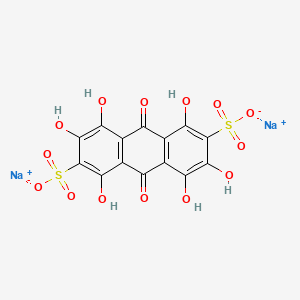
![2-Butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13862898.png)
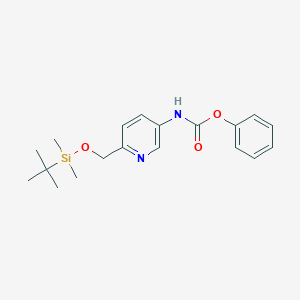
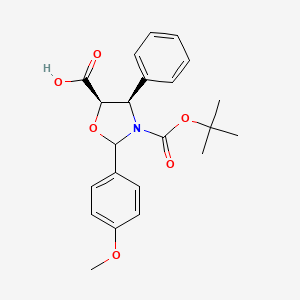
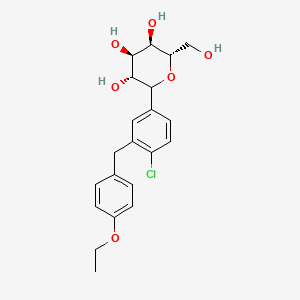

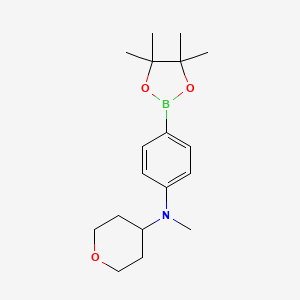
![6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B13862923.png)
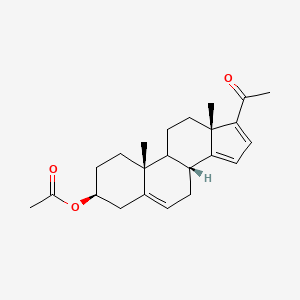
![(R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B13862936.png)

